
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₄O It is a cyclopentenone derivative characterized by its unique structure, which includes multiple methyl groups and a methylene group attached to a cyclopentene ring
Preparation Methods
The synthesis of 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with appropriate reagents to introduce the methylene group at the 5-position. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The presence of multiple methyl groups makes it susceptible to substitution reactions, where one or more methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound’s reactivity is primarily due to the presence of the methylene and carbonyl groups, which can form covalent bonds with other molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetramethyl-2-cyclopentenone: This compound lacks the methylene group at the 5-position, making it less reactive in certain types of chemical reactions.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound has a different arrangement of methyl groups and lacks the carbonyl group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
864685-64-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,3,4,4-tetramethyl-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6-7(2)10(4,5)8(3)9(6)11/h3H2,1-2,4-5H3 |
InChI Key |
HPRXOWFUCCMLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


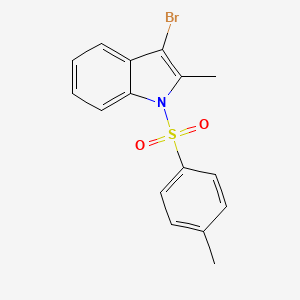
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
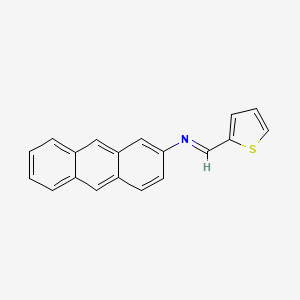
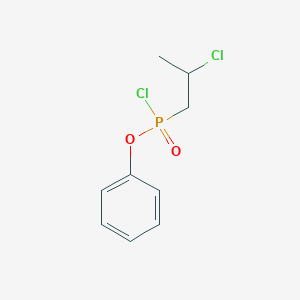


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
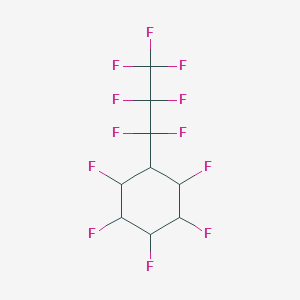

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
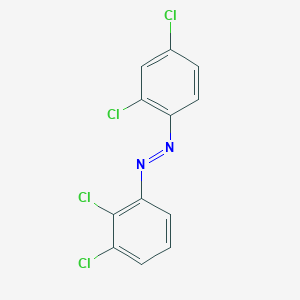
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
